(Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate
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Overview
Description
(Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes an adamantane core, a carboxylate group, and a (4-chlorophenyl)methylidene amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the Carboxylate Group: The carboxylate group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure.
Formation of the (4-chlorophenyl)methylidene Amino Group: This step involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form the Schiff base, which is then coupled with the adamantane carboxylate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological disorders due to the adamantane core’s known activity in this area.
Medicine
In medicine, derivatives of this compound are explored for their antiviral and anticancer properties. The presence of the adamantane core is particularly significant, as it is a common motif in antiviral drugs like amantadine.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate involves its interaction with specific molecular targets. The adamantane core is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The (4-chlorophenyl)methylidene amino group may further enhance binding affinity and specificity to these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantane core.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: An antiviral compound structurally related to amantadine.
Uniqueness
(Z)-[Amino(4-chlorophenyl)methylidene]amino adamantane-1-carboxylate is unique due to the presence of the (4-chlorophenyl)methylidene amino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other adamantane derivatives and may contribute to its potential therapeutic applications.
Properties
Molecular Formula |
C18H21ClN2O2 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] adamantane-1-carboxylate |
InChI |
InChI=1S/C18H21ClN2O2/c19-15-3-1-14(2-4-15)16(20)21-23-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H2,20,21) |
InChI Key |
AQMDPFLAGFGLMK-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CC=C(C=C4)Cl)\N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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